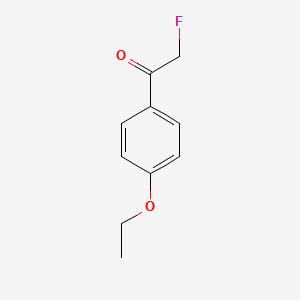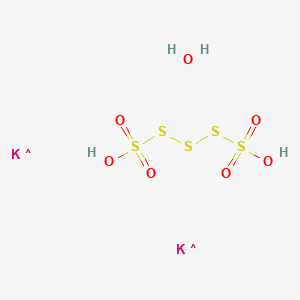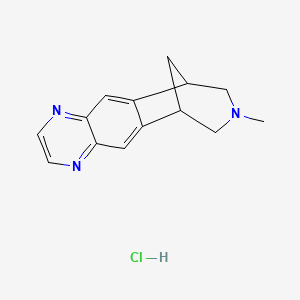
8-Methyl Varenicline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl Varenicline Hydrochloride is a derivative of varenicline, a compound primarily used as a smoking cessation aid. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. The addition of a methyl group to the varenicline structure results in this compound, which may exhibit unique pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Varenicline Hydrochloride involves multiple steps, starting from the protected diaminoazatricyclo compound. The key steps include:
Reaction with Haloacetaldehyde: The protected diaminoazatricyclo compound reacts with haloacetaldehyde in the presence of an oxygen source such as lead monoxide, manganese dioxide, mercuric iodide, or ceric ammonium nitrate.
Deprotection: The intermediate compound undergoes deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl Varenicline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
8-Methyl Varenicline Hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
8-Methyl Varenicline Hydrochloride exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It specifically targets the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, as well as the α7 neuronal nAChR . By binding to these receptors, the compound modulates dopaminergic function, reducing nicotine craving and withdrawal symptoms .
Comparación Con Compuestos Similares
Varenicline: The parent compound, used for smoking cessation.
Bupropion: Another smoking cessation aid with a different mechanism of action.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum.
Uniqueness: 8-Methyl Varenicline Hydrochloride is unique due to its specific binding profile and partial agonist activity at multiple nicotinic acetylcholine receptor subtypes. This results in a distinct pharmacological profile compared to other smoking cessation aids .
Propiedades
Fórmula molecular |
C14H16ClN3 |
|---|---|
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14;/h2-3,5-6,9-10H,4,7-8H2,1H3;1H |
Clave InChI |
IPBMEWRYCHCXHC-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


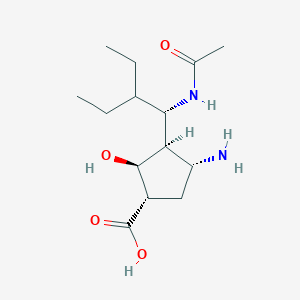
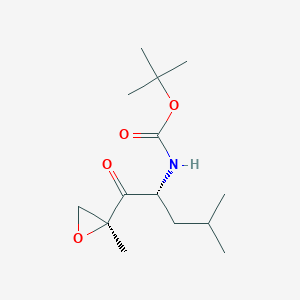
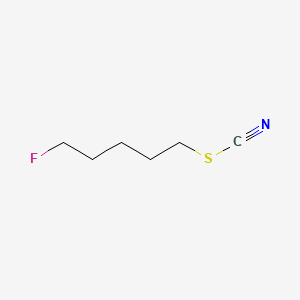
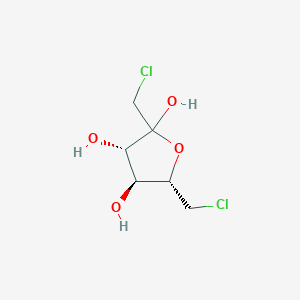
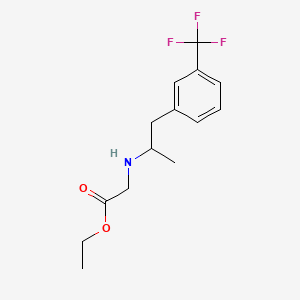
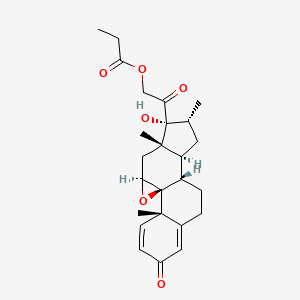
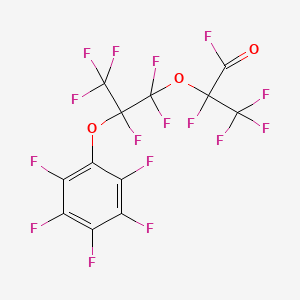
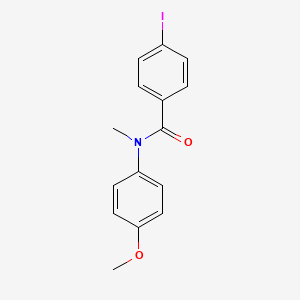
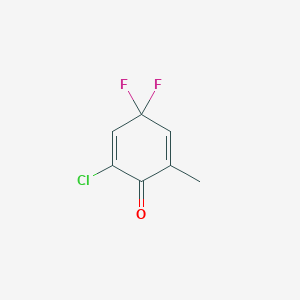


![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
